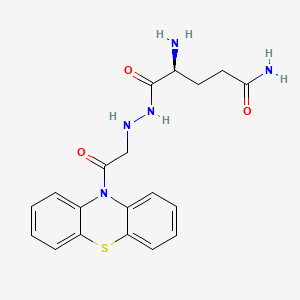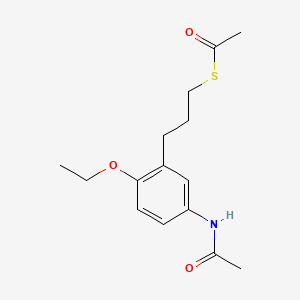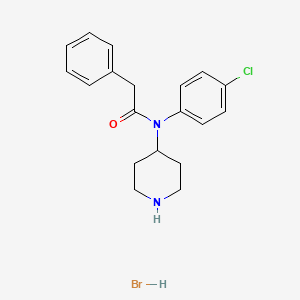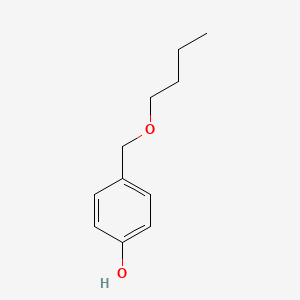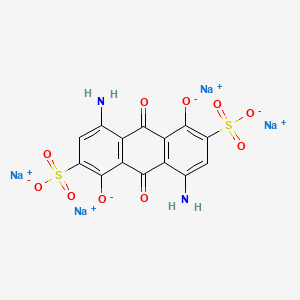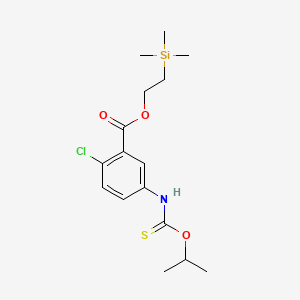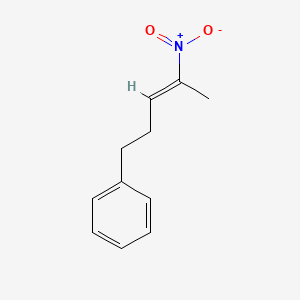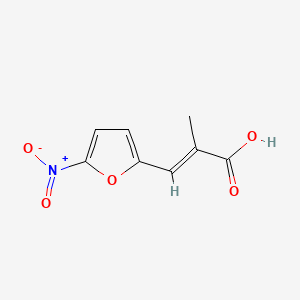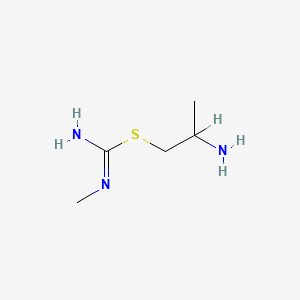
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea is an organic compound that features a thiourea group substituted with an aminopropyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea typically involves the reaction of 2-aminopropylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate heat. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea involves its interaction with various molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
5-(2-Aminopropyl)benzofuran: Known for its stimulant properties and interaction with monoamine transporters.
6-(2-Aminopropyl)benzofuran: Similar to 5-(2-Aminopropyl)benzofuran but with different positional isomerism.
(2-Aminopropyl)benzo[β]thiophene: A sulfur-based analog with unique pharmacological properties.
Uniqueness: 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity compared to its benzofuran and benzo[β]thiophene analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
3810-32-0 |
|---|---|
Fórmula molecular |
C5H13N3S |
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
2-aminopropyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C5H13N3S/c1-4(6)3-9-5(7)8-2/h4H,3,6H2,1-2H3,(H2,7,8) |
Clave InChI |
IZWQPIIERKZICR-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC(=NC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

